molecular formula C16H18ClN3 B14997067 2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine

2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine

Cat. No.: B14997067
M. Wt: 287.79 g/mol
InChI Key: ZNQDRXBSMZTVMK-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their diverse biological activities

Preparation Methods

The synthesis of 2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for the synthesis of complex organic molecules .

Chemical Reactions Analysis

2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation reactions can be carried out using oxidizing agents such as 2-Iodoxybenzoic acid (IBX), which is effective in oxidizing alcohols to carbonyl compounds . Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions to introduce different functional groups into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects . For example, some piperidine derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine can be compared with other similar compounds, such as 4-Benzylpiperidine and 2-(4-Benzylpiperidin-1-yl)ethan-1-ol . These compounds share a similar piperidine core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The comparison of these compounds can provide insights into the structure-activity relationships and help in the design of new derivatives with improved properties.

Properties

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-3-chloropyrazine

InChI

InChI=1S/C16H18ClN3/c17-15-16(19-9-8-18-15)20-10-6-14(7-11-20)12-13-4-2-1-3-5-13/h1-5,8-9,14H,6-7,10-12H2

InChI Key

ZNQDRXBSMZTVMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=CN=C3Cl

Origin of Product

United States

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